Product packaging for Indiloy(Cat. No.:CAS No. 64367-04-0)

Indiloy

Cat. No.: B1236456
CAS No.: 64367-04-0
M. Wt: 10499 g/mol
InChI Key: BRMFJDYPNUFEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Indiloy within Contemporary Chemical Sciences

Within contemporary chemical sciences, the academic research on this compound is primarily situated within the interdisciplinary field of materials science and engineering, with a specific focus on metallic alloys for biomedical applications. This area integrates principles from inorganic chemistry, physical chemistry, and solid-state physics to understand the composition, structure, properties, and performance of metallic materials. Research on this compound contributes to the broader understanding of how alloying various metals, particularly indium, silver, tin, and copper, influences characteristics critical for their intended use, such as mechanical strength, corrosion resistance, and phase stability. usgs.govontosight.aimansarovardentalcollege.com The study of this compound, therefore, provides insights into the complex relationships between alloy composition and macroscopic properties, a central theme in materials chemistry.

Historical Trajectories and Foundational Studies of this compound-Related Chemistry

The historical trajectory of this compound research is linked to the development of dental alloys. Indium, a primary component of this compound, was discovered in 1863. rsc.org Its use in dental alloys dates back to the 1930s, when small amounts were added to gold dental alloys to increase hardness and prevent tarnish and corrosion. usgs.govwikipedia.org Early research in the mid-20th century focused on understanding the properties of various dental amalgams and the role of different elements in their performance. nih.govnih.gov Studies in the late 1970s and 1980s began to investigate the specific characteristics of high-copper amalgams and indium-containing alloys like this compound, examining their structure, dimensional changes, mechanical properties, and corrosion resistance. mansarovardentalcollege.comnih.gov Foundational studies often involved techniques like X-ray diffraction to identify the phases present in the alloy and understand the setting reactions upon amalgamation with mercury. mansarovardentalcollege.comusu.edu These early investigations laid the groundwork for understanding how the specific composition and metallurgical processing of this compound influence its material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ag59Cu13In4Sn24 B1236456 Indiloy CAS No. 64367-04-0

Properties

CAS No.

64367-04-0

Molecular Formula

Ag59Cu13In4Sn24

Molecular Weight

10499 g/mol

InChI

InChI=1S/59Ag.13Cu.4In.24Sn

InChI Key

BRMFJDYPNUFEPW-UHFFFAOYSA-N

SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn]

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn]

Synonyms

indiloy

Origin of Product

United States

Synthesis and Preparative Methodologies for Indiloy and Analogues

Impact of Synthetic Parameters on Indole (B1671886) Analogue Morphology and Purity

The morphology and purity of indole-based compounds are critically influenced by a range of synthetic parameters. Variations in reaction temperature, for instance, can significantly affect reaction kinetics and selectivity, thereby influencing the formation of crystalline versus amorphous products. The choice of solvent also plays a pivotal role; solvent polarity can impact the solubility of reactants and intermediates, which in turn affects reaction rates and the potential for side-product formation.

Furthermore, the concentration of reactants and the rate of addition of reagents are crucial for controlling the reaction pathway and minimizing the formation of impurities. The presence of catalysts, their concentration, and their specific activity can dramatically alter the reaction's outcome, including the stereoselectivity and regioselectivity, which are key determinants of the final product's purity. Post-synthesis purification techniques, such as recrystallization or chromatography, are often necessary to achieve high purity, and the efficiency of these methods is itself dependent on the initial morphology of the crude product.

Below is an interactive data table illustrating how different synthetic parameters can theoretically influence the characteristics of an indole analogue, based on general organic synthesis principles.

Synthetic ParameterPotential Impact on MorphologyPotential Impact on Purity
Temperature Can influence crystal size and habit. Higher temperatures may lead to larger crystals but also potentially more defects.Can affect the rate of side reactions, with higher temperatures often leading to more impurities.
Solvent The polarity and solvating power can determine the crystalline form (polymorphism).Can influence the solubility of impurities, aiding or hindering their removal during workup.
Reactant Concentration Higher concentrations may favor rapid precipitation, leading to smaller, less-ordered particles.Can impact the selectivity of the reaction; high local concentrations may promote side reactions.
Catalyst Loading Can influence the rate of crystal nucleation and growth.The presence of residual catalyst can be a significant source of impurity.

Scalability Considerations in Academic Indole Analogue Synthesis

The transition of a synthetic route for an indole analogue from a laboratory bench scale to a larger, preparative scale presents several challenges that are a common focus in academic process chemistry research. A reaction that is high-yielding and clean on a milligram scale may not perform similarly when scaled up to produce gram or kilogram quantities.

One of the primary considerations is heat transfer. Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature excursions in a larger reactor if not adequately controlled. This can result in decreased yield, increased impurity formation, and safety hazards. Consequently, the choice of reactor design and cooling systems becomes critical.

Furthermore, the workup and purification procedures must also be scalable. Techniques like column chromatography, which are routine in a research lab, can become cumbersome and expensive on a larger scale. Alternative purification methods such as crystallization or distillation are often preferred for their scalability. The choice of reagents and solvents also comes under greater scrutiny, with a preference for less toxic, more environmentally benign, and less expensive options.

The table below outlines some key considerations and their implications when scaling up the synthesis of a hypothetical indole analogue.

Scalability FactorAcademic Laboratory Scale (mg-g)Pilot/Process Scale (>g)Implication for "Indiloy" Synthesis
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Lower surface area to volume ratio, potential for thermal runaway.Requires careful thermal management and reactor design.
Mixing Generally efficient with standard magnetic stirring.Potential for inefficient mixing, leading to concentration gradients.Requires mechanical stirring and optimized reactor geometry.
Purification Column chromatography is common.Crystallization, distillation, or extraction are preferred.Development of a scalable purification method is crucial.
Reagent Cost & Safety Higher cost and more hazardous reagents may be acceptable.Lower cost, safer, and more environmentally friendly reagents are necessary.Reagent selection must be re-evaluated for cost and safety.

Advanced Characterization and Spectroscopic Investigations of Indiloy

Structural Elucidation of Indiloy Crystalline and Amorphous Phases

Structural analysis techniques are crucial for understanding the arrangement of atoms and phases within this compound, which directly influences its mechanical properties and chemical stability. Investigations have focused on identifying the crystalline phases present in the alloy before and after amalgamation.

High-Resolution Diffraction Techniques for this compound Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in materials by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice covalentmetrology.comugm.ac.id. XRD analysis has been applied to study the phase composition of dental amalgam alloys, including those containing indium like this compound usu.edu.

Research utilizing XRD on this compound and similar high-copper alloys has identified key phases such as gamma (γ, Ag₃Sn) and epsilon (ε, Cu₃Sn) in the unreacted alloy powder usu.edu. After amalgamation, the reaction between the alloy particles and mercury leads to the formation of new phases, primarily the silver-mercury matrix phase (γ₁, Ag₂Hg₃) researchgate.net. The presence and distribution of these phases, as well as the potential absence or reduction of the weaker tin-mercury phase (γ₂, Sn₈Hg), are critical for the amalgam's mechanical strength and corrosion resistance usu.edu. One study using XRD analysis on an Ag-Hg phase revealed an isometric (cubic)-hexoctahedral structure with unit cells of 10.06 Å, similar to the mineral Moschellandsbergite researchgate.net.

While high-resolution variations of XRD, such as grazing incidence X-ray diffraction (GIXRD) or techniques for detailed microstructural analysis (e.g., using whole powder pattern modeling), are powerful tools for characterizing thin films and complex microstructures ugm.ac.idumd.edu, specific detailed applications of these advanced high-resolution diffraction techniques solely on this compound beyond standard phase identification were not prominently found in the available literature.

Advanced Electron Microscopy for this compound Morphology and Nanostructure

Electron microscopy techniques provide valuable insights into the morphology, microstructure, and even nanostructure of materials. Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and microstructural features of materials like dental amalgams usu.eduresearchgate.net.

SEM studies on amalgams containing this compound have illustrated the resulting microstructure after the amalgamation process. These studies show the formation of a matrix, described as consisting of crystalline solid Ag₂Hg₃ clusters researchgate.net. SEM micrographs can reveal the shape and size of the original alloy particles (this compound is described as spherical nih.gov) and how they are embedded within the mercury-containing matrix usu.edu. This visual characterization helps in understanding the setting reaction and the resulting material's homogeneity and defect structure.

Advanced electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) offer higher resolution, enabling the investigation of crystallographic structure, defects, and elemental distribution at the nanoscale, often coupled with analytical techniques like Energy Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) inl.intindiana.educern.ch. While these techniques are standard for advanced materials characterization, specific detailed studies applying high-resolution TEM or STEM specifically to the nanostructure of this compound or its reaction products were not extensively detailed in the provided search results. General descriptions of these techniques highlight their capability to probe physical, electronic, biological, and chemical structures down to the atomic scale inl.int.

Local Structural Probes of this compound (e.g., X-ray Absorption Spectroscopy, Pair Distribution Function Analysis)

Local structural probes, such as X-ray Absorption Spectroscopy (XAS) and Pair Distribution Function (PDF) analysis, are powerful techniques for investigating the atomic arrangement and bonding environment, particularly in materials lacking long-range order or to complement long-range techniques like XRD fas.orgsemineral.es. XAS provides information about the local environment around a specific atomic species, including distances to near-neighbor atoms, coordination numbers, and oxidation states fas.orgsemineral.es. PDF analysis, often derived from total scattering data, can reveal information about both crystalline and amorphous phases by providing a real-space representation of the atomic correlations.

XAS has been successfully applied to study the local structure of indium in various compounds, such as indium oxynitride and zinc-indium-tin oxides, providing insights into coordination environments and oxidation states northwestern.eduresearchgate.net. It is particularly useful for understanding the role of specific elements within complex materials and can differentiate between different chemical states of an element fas.orgsemineral.es.

Spectroscopic Analysis of this compound Electronic Structure and Bonding

Spectroscopic methods probe the electronic structure, chemical states, and bonding characteristics of a material. These techniques are essential for understanding the surface chemistry and reactivity of this compound.

X-ray Photoelectron Spectroscopy (XPS) of this compound Surfaces

X-ray Photoelectron Spectroscopy (XPS), also known as ESCA, is a surface-sensitive technique that provides elemental composition and chemical state information by analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays indiana.eduresearchgate.net. XPS is particularly useful for studying the outermost layers of a material, which are crucial for understanding surface reactions like oxidation and corrosion.

XPS analysis has been performed on the surface of amalgams containing this compound. These studies have shown the formation of surface oxide films, specifically identifying the presence of indium and tin oxide films on the surface of indium-containing amalgams researchgate.net. The rapid formation of these oxide films is believed to contribute to the reduction in mercury release by acting as a barrier to evaporation researchgate.net. XPS analysis has also been used to confirm the absence of free mercury in the starting alloy material researchgate.net.

Analyzing indium and its compounds using XPS can present challenges due to the subtle shifts in the binding energies of commonly used core lines, such as In 3d₅/₂ researchgate.netxpsfitting.com. Comprehensive analysis often requires considering multiple core lines, Auger signals, and potentially using chemical state plots to differentiate between various indium species and oxidation states researchgate.netxpsfitting.com.

Advanced Vibrational Spectroscopy (Infrared, Raman) for this compound Chemical Bonds

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the molecular vibrations within a material, which are characteristic of specific chemical bonds and functional groups edinst.comnih.govuni-siegen.deksu.edu.sastellarnet.us. These techniques can be used to identify the chemical species present and study changes in bonding upon reaction or environmental exposure.

IR spectroscopy is based on the absorption of infrared light by molecular vibrations that cause a change in the dipole moment edinst.comksu.edu.sastellarnet.us. Raman spectroscopy, on the other hand, is based on the inelastic scattering of light due to molecular vibrations that cause a change in polarizability edinst.comksu.edu.sastellarnet.us. These techniques are often complementary, as different vibrations may be active in IR or Raman depending on the symmetry of the molecule or bond edinst.comnih.gov.

While IR and Raman spectroscopy are widely used for the characterization of chemical bonds and structures in various materials nih.govuni-siegen.de, specific detailed studies applying these advanced vibrational spectroscopy techniques directly to this compound or its reaction products to analyze chemical bonds formed during amalgamation or corrosion were not prominently featured in the provided search results. These techniques could potentially provide valuable information about the nature of the oxide films formed on the surface or the bonding environment within the different phases of the amalgam.

Compound Names and PubChem CIDs

Nuclear Magnetic Resonance (NMR) Studies of this compound Compositional Homogeneity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment and distribution of specific atomic nuclei within a material. While direct, detailed NMR studies specifically focused on the compositional homogeneity of this compound are not extensively documented in the provided search results, NMR is a well-established method for analyzing the structure and composition of various materials, including alloys and solid compounds. figshare.comnih.govnih.gov

For a multi-component alloy like this compound, solid-state NMR could potentially provide insights into the different phases present (e.g., Ag-Sn-Cu phases, Ag-Hg, Sn-Hg, Cu-Sn phases formed during the amalgamation reaction) and the distribution of indium within these phases. usu.edu Variations in chemical shifts and signal intensities in NMR spectra can indicate differences in the local electronic environment of the nuclei being observed, which in turn reflects variations in composition and bonding. Studying different nuclei present in this compound (e.g., 119Sn, 63Cu, 109Ag, 115In, 199Hg if present after trituration with mercury) could help assess the homogeneity of the alloy powder before mixing with mercury and the resulting amalgam structure after setting.

For instance, 119Sn NMR could differentiate between tin in the original alloy particles (e.g., in the γ phase, Ag3Sn) and tin in reaction products (e.g., γ2 phase, Sn7-8Hg, which ideally is reduced in high-copper amalgams like this compound). usu.edu Similarly, examining the NMR signals of indium could reveal its distribution within the metallic matrix and any potential segregation or incorporation into specific intermetallic compounds.

Assessing compositional homogeneity via NMR would typically involve acquiring spectra from different regions of a sample and comparing the relative intensities and characteristics of the signals. A perfectly homogeneous material would ideally show consistent spectra throughout. Deviations would indicate variations in phase distribution or elemental concentrations.

Ultraviolet-Visible and Fluorescence Spectroscopy for this compound Electronic Transitions

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are techniques primarily used to study electronic transitions in molecules and materials. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy levels. shu.ac.uklibretexts.orgtanta.edu.egmsu.eduuomustansiriyah.edu.iqlibretexts.org Fluorescence spectroscopy involves exciting a material with light and then measuring the emitted light as the excited electrons return to a lower energy state. libretexts.orghoriba.comfiu.edu

While these techniques are widely applied to study electronic transitions in organic molecules, semiconductors, and some inorganic compounds, their direct application to characterize the electronic transitions within a metallic alloy like this compound for compositional analysis or homogeneity assessment is less common compared to techniques like X-ray spectroscopy or electron microscopy. Metallic alloys have continuous electronic band structures rather than discrete molecular energy levels, which results in broad absorption features across a wide range of wavelengths, making traditional UV-Vis absorption less informative for specific compositional details or homogeneity in the same way it is for molecular species.

However, UV-Vis or fluorescence spectroscopy could potentially be used to study the optical properties of this compound, particularly if surface films (e.g., oxide layers) are formed, or if this compound is incorporated into a composite material where interactions at the interface influence the electronic structure of surrounding components. nih.govncsu.edu For example, the presence and characteristics of oxide layers on the surface of this compound could potentially be investigated using reflectance UV-Vis spectroscopy, as metal oxides can exhibit distinct optical absorption properties. researchgate.netresearchgate.net

Fluorescence spectroscopy is typically associated with materials that exhibit fluorescence, which is not a primary characteristic of bulk metallic alloys. However, if this compound were to contain or form fluorescent impurities or if its interaction with other fluorescent components in a composite system led to changes in their fluorescence behavior, then fluorescence spectroscopy could potentially provide indirect information about the alloy's surface or interfacial properties. libretexts.orgrsc.orgnih.gov

In the context of electronic transitions, UV-Vis absorption in materials involves transitions such as σ → σ, n → σ, π → π, and n → π in organic molecules, and transitions involving d and f electrons or charge-transfer electrons in some inorganic compounds. shu.ac.uklibretexts.orgtanta.edu.eguomustansiriyah.edu.iq For metallic systems, the electronic transitions are related to the density of states near the Fermi level. While fundamental electronic properties of alloys can be studied using techniques like photoemission spectroscopy, standard benchtop UV-Vis and fluorescence are generally not the primary tools for analyzing the bulk electronic transitions or compositional homogeneity of metallic alloys like this compound.

Surface and Interface Chemistry of this compound Materials

The surface and interface chemistry of this compound are critical aspects influencing its performance, particularly in applications like dental restorations where it interacts with the oral environment and surrounding dental tissues or restorative materials. Surface chemistry involves the study of chemical phenomena occurring at the outermost layers of a material, while interface chemistry focuses on the interactions between two distinct phases in contact. vedantu.comgoogle.com

For this compound, which is an alloy, the surface composition can differ significantly from the bulk composition due to phenomena like surface segregation. rsc.orgamazon.comtaylorfrancis.com The interaction of the this compound surface with its environment (e.g., air, moisture, biological fluids) can lead to the formation of oxide layers or other reaction products, which in turn affect properties such as corrosion resistance and biocompatibility. scispace.comresearchgate.netresearchgate.net

Surface analysis techniques like Auger Electron Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS) have been employed to study the surface composition of dental amalgams, including those containing indium. researchgate.netresearchgate.net These techniques can provide information about the elemental composition of the surface layer and the chemical states of the elements present, helping to identify the formation of oxides or other surface compounds. researchgate.netresearchgate.net

Surface Segregation Phenomena in this compound Alloys

Surface segregation is a phenomenon where the chemical composition of the surface of an alloy differs from that of the bulk. rsc.orgamazon.comtaylorfrancis.com This occurs because different components of the alloy may have different surface free energies, leading to the enrichment of the component with the lower surface free energy at the surface to minimize the total surface energy. rsc.orgdtu.dk In the case of this compound, which contains Ag, Sn, Cu, and In, and potentially Zn, surface segregation can influence the initial surface properties and subsequent reactivity. scispace.comallenpress.comresearchgate.netusu.edu

Studies on indium-containing amalgams have indicated the rapid formation of indium and tin oxide films on the surface. researchgate.netresearchgate.net This suggests that indium and tin may segregate to the surface and react with oxygen from the environment. The formation of such oxide layers can act as a barrier, influencing processes like mercury release from the amalgam. researchgate.netresearchgate.net

The extent and nature of surface segregation in this compound can be influenced by factors such as the alloy composition, temperature, and the surrounding atmosphere. Techniques like AES and XPS are valuable for studying surface segregation by providing elemental depth profiles and chemical state information of the near-surface region. researchgate.netresearchgate.net

Interfacial Interactions of this compound in Composite Systems

When this compound is used in conjunction with other materials in a composite system, such as in a bonded dental amalgam restoration where it interfaces with an adhesive resin, the interfacial interactions are critical for the success and durability of the composite. allenpress.comscribd.com These interactions can be physical (e.g., mechanical interlocking) or chemical (e.g., covalent or ionic bonding, van der Waals forces). ncsu.eduscribd.com

Effective interfacial interaction is necessary for efficient load transfer between the different components of the composite and to prevent debonding or failure at the interface. nih.govscribd.commdpi.com Poor interfacial adhesion can lead to microleakage, ingress of fluids and bacteria, and ultimately degradation of the restoration. researchgate.net

In the context of dental amalgams, the interface with dental tissues or bonding agents is of particular interest. The chemical nature of the this compound surface, including the presence of oxide layers or residual mercury, can influence its interaction with adhesive systems. researchgate.netresearchgate.net Research in this area often involves evaluating bond strengths and examining the interface using microscopy techniques (e.g., Scanning Electron Microscopy) to assess the quality of adhesion and identify failure modes. ncsu.eduscribd.com

Understanding the specific chemical groups and surface topography of this compound and the interacting material is crucial for optimizing interfacial bonding. Surface treatments of either material can be employed to enhance chemical reactivity or create a more favorable surface for mechanical interlocking. ncsu.edumdpi.com

Theoretical and Computational Chemistry of Indiloy

Quantum Chemical Calculations of Indiloy Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of materials. These calculations can provide information about electron distribution, bonding characteristics, energy bands, and density of states, which are fundamental to understanding a material's properties. While these methods have been applied to study various metallic systems and intermetallic compounds relevant to materials science, specific published research detailing quantum chemical calculations focused on the electronic structure of this compound was not identified in the performed searches.

Density Functional Theory (DFT) Studies of this compound Ground State

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of many-body systems, particularly in condensed matter physics and computational chemistry. DFT can be used to determine the ground state properties of materials, including their equilibrium geometries, cohesive energies, and electronic band structures. Although DFT has been applied to study the properties of various alloys and metal-containing systems, specific DFT studies focusing on the ground state properties of this compound were not found in the consulted literature.

Ab Initio Methods for this compound Molecular Properties

Ab initio methods, which are based on first principles quantum mechanics without empirical parameters, can provide highly accurate information about the electronic structure and properties of molecules and extended systems. These methods can be used to calculate properties such as molecular geometries, vibrational frequencies, reaction pathways, and spectroscopic parameters. While ab initio molecular dynamics and other ab initio techniques are valuable for studying materials at an atomic level, specific applications of ab initio methods to investigate the molecular or atomic-level properties of this compound were not evident in the search results.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational techniques that model the time evolution of a system of interacting atoms or molecules. MD simulations can provide insights into the dynamic behavior of materials, including atomic motion, diffusion processes, phase transformations, and thermal properties. These simulations are particularly useful for studying materials at finite temperatures and for investigating kinetic phenomena. Despite the broad applicability of MD simulations in materials science, specific MD studies focused on this compound systems were not identified in the performed searches.

Atomistic Simulations of this compound Lattice Dynamics

Atomistic simulations, often performed using molecular dynamics or lattice dynamics methods, can be used to study the vibrational properties of crystal lattices, thermal conductivity, and phonon dispersion curves. Understanding lattice dynamics is essential for predicting a material's mechanical and thermal properties. While atomistic simulations are a standard tool in condensed matter physics, specific research employing atomistic simulations to study the lattice dynamics of this compound was not found in the consulted literature.

Reactive Force Field Development for this compound Transformations

Reactive force fields are specialized potential energy functions used in molecular dynamics simulations that can describe chemical bond breaking and formation, allowing for the simulation of chemical reactions and transformations. Developing accurate reactive force fields for complex multi-component alloys like this compound would be a significant computational undertaking. Such force fields would be invaluable for simulating the amalgamation reaction, phase transformations within the solidifying and aging amalgam, and corrosion processes. However, the search results did not indicate the development or application of reactive force fields specifically for studying the transformations in this compound.

Prediction of this compound Reactivity Descriptors

Reactivity descriptors, derived from theoretical calculations, can provide insights into a material's propensity to undergo chemical reactions, such as corrosion. These descriptors can include parameters like atomic charges, frontier orbital energies, and reaction enthalpies. Computational methods can be used to predict these descriptors. While the reactivity and corrosion behavior of this compound have been investigated experimentally nih.gov, specific studies focused on predicting this compound's reactivity descriptors using computational chemistry methods were not prominently featured in the search results.

Reaction Mechanisms and Chemical Kinetics of Indiloy Transformations

Kinetic Studies of Indiloy Reactions

There is no available research to detail the kinetic studies of this compound reactions. Information on this topic is essential for understanding the speed at which this compound undergoes chemical changes and the factors that influence these rates.

Determination of Rate Laws and Rate Constants for this compound Transformations

Without experimental data, it is not possible to determine the rate laws or rate constants for any transformations involving this compound. Rate laws are mathematical expressions that describe the relationship between the rate of a chemical reaction and the concentration of its reactants.

Temperature and Pressure Effects on this compound Reaction Kinetics

The influence of temperature and pressure on the reaction kinetics of this compound remains uncharacterized. Such studies are crucial for predicting the compound's behavior under various environmental and industrial conditions.

Degradation Mechanism Elucidation of this compound (Chemical Stability Focus)

The mechanisms by which this compound degrades, a key aspect of its chemical stability, have not been elucidated in accessible scientific literature. Understanding these pathways is vital for determining the compound's shelf-life and its long-term performance in various applications.

Chemical Degradation Pathways of this compound

Specific chemical degradation pathways for this compound are unknown. Research in this area would identify the series of chemical reactions that lead to the breakdown of the compound.

Thermal and Oxidative Stability Mechanisms of this compound

Information regarding the thermal and oxidative stability of this compound is not available. These studies would provide insight into how the compound withstands heat and reaction with oxygen, which are critical parameters for material stability.

Structure Reactivity and Structure Function Relationships in Indiloy Systems

Correlation of Indiloy Electronic Structure with Reactivity Profiles

The specific intermetallic phases formed during amalgamation, such as Ag-Sn (γ), Ag-Hg (γ1), Sn-Hg (γ2), and Cu-Sn (η'), possess distinct electronic structures and bondings, leading to varying levels of stability and reactivity within the amalgam matrix jaypeedigital.comjaypeedigital.com. The presence or elimination of certain phases, particularly the mercury-rich γ2 phase which is prone to corrosion, directly impacts the amalgam's long-term reactivity and integrity jaypeedigital.com.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound

While traditional Quantitative Structure-Reactivity Relationships (QSRR) are commonly applied to molecular systems to correlate chemical structure with reactivity through parameters like electronic descriptors, their direct application to complex metallic alloys like this compound is approached differently. In the context of alloys, QSRR principles can be adapted to relate variations in elemental composition and resulting microstructural features (the "structure") to observed reactivity or performance characteristics (the "reactivity").

For this compound, a QSRR approach would involve quantitatively correlating compositional parameters (e.g., weight percentages of In, Ag, Sn, Cu) and structural descriptors (e.g., volume fraction of specific phases, grain size, surface area) with measured reactivity profiles, such as corrosion rates, mercury vapor release rates, or marginal degradation over time psu.edupsu.edujokstad.no. Although specific detailed QSRR studies on this compound using molecular-style descriptors were not found in the search results, the underlying principle of establishing mathematical relationships between compositional/structural variables and performance is a core aspect of materials science research aimed at optimizing alloy properties. Research findings often present correlations between compositional changes and properties, which form the basis for such quantitative relationships jaypeedigital.comjaypeedigital.compsu.edu.

Compositional Parameter (% by weight)Reactivity/Property MetricObserved Trend (Illustrative)
Increasing Indium ContentMercury Vapor ReleaseCan decrease in some formulations jaypeedigital.comjaypeedigital.compsu.edu
Increasing Indium ContentReactivity in Corrosion ReactionsCan increase compared to tin amalgam psu.edu
Increasing Copper ContentElimination of γ2 phaseLeads to improved corrosion resistance jaypeedigital.com
Varying Particle Morphology (Lathe-cut vs. Spherical)Setting Reaction RateAffects handling and initial reactivity jaypeedigital.comjaypeedigital.com

Note: The observed trends are based on research findings but may vary depending on the specific alloy formulation and experimental conditions.

Hammett and Taft Analyses in this compound Chemistry

Hammett and Taft analyses are linear free-energy relationships primarily used in organic chemistry to quantify the electronic and steric effects of substituents on reaction rates and equilibria. These specific analyses are not directly applicable to the metallic bonding and phase transformations occurring in this compound alloys.

Influence of this compound Compositional and Structural Variations on Reactivity

The precise composition of this compound alloys, including the percentages of indium, silver, tin, and copper, significantly influences the phases formed during the amalgamation and setting process, and consequently, the alloy's reactivity and physical properties scribd.comjaypeedigital.comjaypeedigital.com.

Conventional low-copper amalgams typically form a γ2 (Sn-Hg) phase, which is electrochemically active and susceptible to corrosion, leading to marginal breakdown jaypeedigital.com. High-copper amalgams, including many this compound formulations, aim to eliminate or reduce the formation of this γ2 phase by incorporating sufficient copper, which reacts with tin to form a more stable η' (Cu6Sn5) phase jaypeedigital.com. This compositional difference is a primary factor in the improved corrosion resistance of high-copper amalgams compared to their low-copper counterparts.

The addition of indium to dental amalgam alloys, as in this compound, has been shown to influence mercury vapor release and improve handling characteristics jaypeedigital.comjaypeedigital.compsu.edu. Indium can be incorporated into the alloy particles or added to the liquid mercury. Studies suggest that admixed indium can decrease mercury vapor release, potentially by reducing the amount of mercury-releasing phases or promoting the formation of a more effective surface oxide layer jaypeedigital.comjaypeedigital.compsu.edu. However, the form and percentage of indium are critical, as some this compound formulations have shown higher mercury release rates compared to other indium-containing or conventional amalgams, possibly due to how indium is incorporated and the resulting diffusion barrier properties psu.edu.

The structural variations, such as the particle morphology (lathe-cut vs. spherical) and particle size distribution of the alloy powder, also affect the setting reaction kinetics and the resulting microstructure, which in turn influences the reactivity and mechanical properties like creep and marginal integrity jaypeedigital.comjaypeedigital.com. Different batches and formulations of this compound and other amalgams have shown variations in clinical performance related to marginal degradation, highlighting the impact of subtle compositional and structural differences jokstad.noresearchgate.netresearchgate.net.

Theoretical Frameworks for Predicting this compound Reactivity and Selectivity

Theoretical frameworks employed in materials science and electrochemistry are valuable for understanding and predicting the reactivity and selectivity of this compound alloys. These frameworks often involve a combination of thermodynamic and kinetic considerations.

Thermodynamic models can predict the stable phases that form at different compositions and temperatures during the amalgamation and aging processes. Phase diagrams for the Ag-Sn-Cu-In-Hg system, though complex, provide insights into the potential intermetallic compounds that can form and their relative stabilities jaypeedigital.com. The electrochemical potentials of the different phases and elements within the amalgam can be used to predict the likelihood and nature of corrosion reactions in the oral environment taylorandfrancis.comwbcastings.com.

Kinetic models are used to understand the rates of the setting reaction, diffusion of elements within the amalgam, and the kinetics of corrosion processes. These models can help predict how factors like particle size, surface treatment, and the presence of inhibitors or accelerators influence the speed and extent of reactions.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide insights at the atomic and electronic levels. While specific applications to the entire complexity of this compound alloys might be computationally intensive, these methods can be used to study the properties of individual intermetallic phases, the behavior of elements at interfaces, the formation of oxide layers, and the initial interactions with corrosive species solubilityofthings.com. These theoretical approaches complement experimental studies, aiding in the rational design of new alloy compositions with tailored reactivity profiles.

Design Principles for Modulating this compound Reactivity

The design of this compound alloys aims to modulate reactivity to achieve a balance between a controlled setting reaction, sufficient mechanical strength, and long-term corrosion resistance in the challenging oral environment. Key design principles include:

Compositional Control: Careful selection of the proportions of silver, tin, copper, and indium is paramount to control the formation of desirable and undesirable intermetallic phases jaypeedigital.comjaypeedigital.com. The copper content is critical for minimizing the susceptible γ2 phase jaypeedigital.com. Indium content and its incorporation method are adjusted to influence handling properties and mercury vapor release jaypeedigital.compsu.edu.

Phase Engineering: Designing the alloy composition to favor the formation of stable and corrosion-resistant phases (e.g., γ1, η') while minimizing reactive phases (e.g., γ2) is a primary objective jaypeedigital.com.

Microstructure Management: Controlling the particle size, shape (spherical vs. lathe-cut), and particle size distribution of the alloy powder influences the packing density, the amount of mercury required for amalgamation, and the resulting microstructure of the set amalgam jaypeedigital.comjaypeedigital.com. These factors affect the kinetics of the setting reaction and the homogeneity of the final restoration, impacting its resistance to corrosion and marginal breakdown jokstad.noresearchgate.net.

Surface Properties: Surface treatments of the alloy particles can influence their reactivity with mercury and the formation of protective surface layers in the oral environment jaypeedigital.comwbcastings.com.

Incorporation of Additives: While not extensively covered in the provided sources for this compound specifically, the principle of adding minor elements (like zinc or palladium in some amalgams) to scavenge impurities or improve properties is a general design principle in dental alloys scribd.com.

Academic Applications and Emerging Research Frontiers for Indiloy

Indiloy in Advanced Materials Science Research

Academic research directly investigating "this compound" within the broader field of advanced materials science, particularly concerning novel material architectures or fundamental studies in high-performance coatings and thin films outside of dental applications, is not extensively documented in the searched literature.

This compound-Based Composites for Novel Material Architectures

While dental amalgam itself can be considered a composite material, research on developing novel material architectures utilizing "this compound" as a component in composite systems beyond its traditional application as a dental restorative material was not found in the consulted academic literature. Research in composites often focuses on enhancing mechanical, thermal, or electrical properties through the combination of different materials, but specific studies employing "this compound" in such novel architectures were not identified.

This compound in High-Performance Coatings and Thin Films (Fundamental Research)

Limited information was found regarding the fundamental research of "this compound" in high-performance coatings and thin films. One study evaluating high-performance protective coatings mentioned "this compound" in the context of its electrochemical behavior, noting that it shifted the open circuit potential and anodic polarization curve to more positive values, leading to a decrease in current density. nih.gov The study attributed the relatively weaker activity of this compound compared to another dental alloy, Spheraloy, to a lesser amount of the γ2 phase (tin–mercury) in this compound. nih.gov However, this research appears to be focused on the performance of dental materials in a corrosive environment rather than fundamental investigations into this compound as a general high-performance coating material or in thin-film applications outside of dentistry.

Q & A

Q. Basic

  • Standardized Protocols : Document material sourcing (e.g., purity, supplier), sample preparation (machining tolerances, surface treatment), and environmental controls (humidity, temperature).
  • Statistical Validation : Use intraclass correlation coefficients (ICC) or Fleiss' Kappa to assess inter-laboratory agreement, as seen in this compound's scoring variability (Table 4, Kappa = 0.025–0.064) .
  • Replication : Include control groups and replicate trials ≥3 times to account for batch-to-batch variability .

How should researchers design experiments to analyze phase transformations in this compound under thermal stress?

Q. Advanced

  • Controlled Variables : Isolate temperature gradients (e.g., 50°C increments) and exposure duration.
  • Analytical Tools : Pair differential scanning calorimetry (DSC) with X-ray diffraction (XRD) to track phase changes.
  • Data Triangulation : Cross-validate results with microhardness tests and electron backscatter diffraction (EBSD) .

What statistical methods resolve contradictions in this compound's corrosion resistance data across studies?

Q. Advanced

  • Meta-Analysis : Aggregate datasets from heterogeneous studies (e.g., ASTM vs. ISO testing standards) using random-effects models.
  • Sensitivity Analysis : Identify outliers by comparing Kappa agreement scores (e.g., Table 3: this compound’s Score 4 Kappa = 0.13 vs. Amalcap’s 0.54) .
  • Bayesian Hierarchical Modeling : Account for variability in experimental conditions (e.g., electrolyte pH, polarization methods) .

How can inter-rater reliability challenges be mitigated when grading this compound's surface degradation?

Q. Advanced

  • Blinded Multi-Rater Systems : Use ≥3 independent evaluators with calibrated imaging tools (e.g., SEM at 10k× magnification).
  • Training Modules : Standardize scoring rubrics (e.g., ASTM E112 for grain size) to reduce subjective bias, addressing this compound’s low Kappa agreement in Score 1 (0.025) .
  • Fleiss' Kappa Adjustments : Apply prevalence-adjusted bias-adjusted Kappa (PABAK) for skewed rating distributions .

What are best practices for documenting this compound's experimental procedures in peer-reviewed manuscripts?

Q. Basic

  • Structured Methodology : Follow IMRAD (Introduction, Methods, Results, Discussion) with subsections for materials, equipment (model numbers), and statistical software (e.g., Python’s SciPy for ANOVA).
  • Referencing : Cite prior this compound studies to justify deviations (e.g., alternative quenching rates) .

How to optimize sampling strategies for heterogeneous this compound microstructures?

Q. Advanced

  • Stratified Sampling : Segment specimens by crystallographic orientation (EBSD mapping) or inclusion density.
  • Power Analysis : Calculate sample size using effect sizes from pilot studies (e.g., Δ hardness ≥5 HV) to ensure statistical significance .

What frameworks guide ethical data collection in human-subject studies involving this compound biomedical applications?

Q. Basic

  • Informed Consent : Disclose potential risks (e.g., metal ion leaching) per IRB protocols.
  • PICO Framework : Define Population (e.g., dental implant patients), Intervention (this compound vs. titanium), Comparison (biocompatibility metrics), Outcomes (osteointegration rates) .

How can machine learning enhance predictive modeling of this compound's fatigue life?

Q. Advanced

  • Feature Engineering : Input variables like dislocation density (TEM data), stress amplitude, and cycle frequency.
  • Algorithm Selection : Use convolutional neural networks (CNNs) for fracture surface image analysis or Gaussian processes for uncertainty quantification .

What strategies validate this compound simulation models against empirical data?

Q. Advanced

  • Multi-Scale Modeling : Couple molecular dynamics (atomistic scale) with finite element analysis (macro-scale).
  • Goodness-of-Fit Tests : Apply Kolmogorov-Smirnov tests to compare simulated vs. experimental stress-strain curves.
  • Sensitivity Indices : Compute Sobol indices to rank input parameters (e.g., stacking fault energy) by influence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.